2-Iodo-1-methoxy-3-nitrobenzene
Overview
Description
“2-Iodo-1-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C7H6INO3 . It is also known by other names such as “2-Iodo-3-nitroanisole” and "2-IODO-1-METHOXY-3-NITRO-BENZENE" .
Molecular Structure Analysis
The molecular weight of “2-Iodo-1-methoxy-3-nitrobenzene” is 279.03 g/mol . The InChI code for this compound is 1S/C7H6INO3/c1-12-6-4-2-3-5 (7 (6)8)9 (10)11/h2-4H,1H3 . The compound has a planar structure with an intramolecular I⋯O interaction .
Physical And Chemical Properties Analysis
“2-Iodo-1-methoxy-3-nitrobenzene” has a molecular weight of 279.03 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 171 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .
Scientific Research Applications
Crystal Structure Analysis
2-Iodo-1-methoxy-3-nitrobenzene has been studied for its unique crystal packing properties. The molecule's structure features planar configurations linked by iodine-iodine and nitro-nitro interactions. This structuring is significantly different from other iodonitrobenzenes, which typically form more symmetrical intermolecular interactions (Merz, 2003).
Continuous Platinum-Mediated Hydrogenation
Research has been conducted on the continuous, multistep reduction of iodo-nitroaromatics, like 2-Iodo-1-methoxy-3-nitrobenzene, in a fixed-bed hydrogenation reactor. The study highlights the challenges in achieving high yields due to the impact on catalyst stability and selectivity, underscoring the compound's role in complex chemical processes (Baramov et al., 2017).
Atmospheric Reactivity and Aerosol Formation
2-Iodo-1-methoxy-3-nitrobenzene plays a role in atmospheric chemistry, especially in the context of biomass burning emissions. The reaction of similar methoxyphenols with hydroxyl radicals, resulting in nitroguaiacol isomers, has implications for understanding the atmospheric behavior and environmental impact of such compounds (Lauraguais et al., 2014).
Nanowire Construction on Graphite
The molecule has been explored in the construction of nanowires on graphite surfaces. These nanowires are formed at room temperature and offer insights into the mechanisms of nanowire formation, which can be vital for nanotechnology applications (Jiang et al., 2007).
Nonlinear Optical Applications
1-Iodo-3-Nitrobenzene, a closely related compound, demonstrates potential in nonlinear optical applications. This potential is attributed to its structural properties and photophysical behavior, which can be extrapolated to understand the applications of 2-Iodo-1-methoxy-3-nitrobenzene in similar fields (Vijaya Kumar et al., 2016).
Electrocatalytic Activity in Sensing Applications
In electrochemical sensing, compounds like 2-Iodo-1-methoxy-3-nitrobenzene can be significant. Studies on related materials show that certain nanocomposites exhibit good electrocatalytic activity towards compounds like nitrobenzene, which is essential in developing sensitive and selective sensors (Vinoth et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-iodo-1-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNDGXIXMHYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347649 | |
Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-methoxy-3-nitrobenzene | |
CAS RN |
98991-08-3 | |
Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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